N,4-dimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine
Description
N,4-Dimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine is a pyridine derivative characterized by a methylsulfonyl group at position 3, a dimethylamine substituent at position 2, and a phenyl ring at position 4. This compound’s structure integrates electron-withdrawing (methylsulfonyl) and electron-donating (dimethylamine) groups, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N,4-dimethyl-3-methylsulfonyl-6-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-9-12(11-7-5-4-6-8-11)16-14(15-2)13(10)19(3,17)18/h4-9H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOYDVRHRMHUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)NC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325277 | |
| Record name | N,4-dimethyl-3-methylsulfonyl-6-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821465 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478245-54-4 | |
| Record name | N,4-dimethyl-3-methylsulfonyl-6-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Introduction of Substituents: The dimethyl, methylsulfonyl, and phenyl groups are introduced through various substitution reactions. For instance, methylation can be achieved using methyl iodide in the presence of a base, while sulfonylation can be carried out using sulfonyl chlorides.
Final Assembly: The final step involves coupling the substituted pyridine with the desired amine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases for nucleophilic substitution; Lewis acids for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridinamines depending on the reagents used.
Scientific Research Applications
Inhibition of Cyclooxygenase Isozymes
Research has indicated that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. A study found that introducing specific substituents at the C5 position of the pyridine ring enhanced COX-2 inhibitory activity significantly. For instance, a compound with a chloro substituent exhibited optimal activity against COX-2 while maintaining lower activity against COX-1, suggesting its potential as an anti-inflammatory agent .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The mechanism involves the inhibition of specific kinases that play a crucial role in cancer cell growth and survival.
Case Study 1: Anti-inflammatory Activity
A series of experiments demonstrated the compound's ability to reduce levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the results:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These results indicate a promising anti-inflammatory profile for the compound .
Case Study 2: Anticancer Efficacy
In vivo studies using xenograft models have shown that treatment with N,4-dimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine resulted in significant tumor size reduction compared to control groups. This suggests that the compound may have therapeutic potential in oncology .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. Initial findings suggest favorable absorption and distribution characteristics, with good brain penetration observed in animal models. Such properties enhance its potential for treating neurological disorders alongside cancer .
Mechanism of Action
The mechanism of action of N,4-dimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonyl-Containing Pyridine/Imidazole Derivatives
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (Compound 5) and N,N-Dimethyl Analog (6a)
- Structure : Compound 6a features a methylsulfonylphenyl group attached to an imidazo[2,1-b]thiazole core, with an N,N-dimethylamine side chain.
- Activity : Both compounds exhibit potent inhibitory activity, with IC50 values of 1.4 μM (Compound 5) and 1.2 μM (Compound 6a) against undisclosed targets. The dimethylation in 6a slightly enhances potency, suggesting that alkylation of amines may improve target binding or metabolic stability [2].
- However, the absence of an imidazo[2,1-b]thiazole core in the target compound may limit direct functional equivalence.
DuP 697 (5-Bromo-2[4-fluorophenyl]-3-[4-methylsulfonylphenyl]-thiophene)
- Structure : DuP 697 contains a methylsulfonylphenyl group and a fluorophenyl substituent on a thiophene core.
- Activity : It is a potent anti-inflammatory agent (ED50 = 0.03–0.18 mg/kg in adjuvant arthritis models) and inhibits prostaglandin synthesis in rat brain (IC50 = 4.5 × 10⁻⁶ M). The methylsulfonyl group is critical for hydrophobic interactions with target enzymes [5].
- Comparison : The target compound’s methylsulfonyl group at position 3 may similarly engage in hydrophobic binding, as seen in GS-CA1’s interaction with NUP153 [1]. However, DuP 697’s thiophene core and bromine substitution confer distinct electronic properties, likely influencing tissue selectivity.
Positional Isomers of Sulfonyl-Substituted Amines
4-(Methylamino)-m-(methylsulfonyl)phenol vs. 4-(Methylamino)-o-(methylsulfonyl)phenol
- Structure: These isomers differ in the sulfonyl group’s position (meta vs. ortho relative to the methylamino group).
- Reactivity: The ortho-isomer is preferentially synthesized due to enhanced reactivity at the ortho position under acidic conditions (pH = 2.0), attributed to protonation of the amino group [3].
- Comparison : In the target compound, the methylsulfonyl group at position 3 (ortho to the pyridinamine’s nitrogen) may similarly benefit from proximity-driven electronic effects, enhancing stability or binding interactions compared to meta-substituted analogs.
Pyridine-Based Analogs from Biopharmacule Catalogs
- Examples: N,4-Dimethylpyridin-3-amine: Lacks the methylsulfonyl and phenyl groups, reducing steric bulk and hydrophobicity. N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide: Shares a pyridine-sulfonamide scaffold but includes an aminomethyl side chain, which may alter solubility and target engagement [8], [9].
- Comparison : The target compound’s combination of phenyl and methylsulfonyl groups distinguishes it from simpler dimethylpyridinamines, likely enhancing its binding affinity for hydrophobic pockets in proteins.
Data Table: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents | Key Activity (IC50/ED50) | Reference |
|---|---|---|---|---|
| N,4-Dimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine | Pyridine | 3-(Methylsulfonyl), 2-(N,N-dimethyl), 6-phenyl | N/A (Structural analog analysis) | [1], [3] |
| 6a (N,N-Dimethylimidazo[2,1-b]thiazole) | Imidazo[2,1-b]thiazole | 4-(Methylsulfonyl)phenyl, N,N-dimethyl | 1.2 μM | [2] |
| DuP 697 | Thiophene | 3-(4-Methylsulfonylphenyl), 2-(4-fluorophenyl) | 0.03–0.18 mg/kg (anti-inflammatory) | [5] |
| 4-(Methylamino)-o-(methylsulfonyl)phenol | Phenol | Ortho-methylsulfonyl, para-methylamino | N/A (Enhanced reactivity) | [3] |
Biological Activity
Overview
N,4-dimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine is an organic compound belonging to the pyridinamine class. It features a unique substitution pattern on the pyridine ring, which contributes to its biological activity. This compound has garnered interest for its potential therapeutic applications, particularly in anti-inflammatory and anticancer research.
- Molecular Formula : C14H16N2O2S
- Molecular Weight : 276.35 g/mol
- CAS Number : 478245-54-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridine Ring : Through condensation reactions involving aldehydes and amines.
- Introduction of Substituents : Using methyl iodide for methylation and sulfonyl chlorides for sulfonylation.
- Final Assembly : Coupling the substituted pyridine with the desired amine.
This compound is believed to interact with specific molecular targets, potentially modulating enzyme activity and influencing signaling pathways associated with inflammation and cancer progression. It may inhibit enzymes involved in these processes, leading to therapeutic effects.
Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has been explored for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Preliminary studies suggest that it may offer selective inhibition compared to traditional COX inhibitors like indomethacin and celecoxib .
- Anticancer Activity : this compound has shown promise in cancer research, where it may affect pathways related to cell proliferation and survival. Its unique structure potentially allows it to target specific cancer-related enzymes or receptors.
- Antimicrobial Properties : Some derivatives of similar compounds have demonstrated antimicrobial activity against various strains of bacteria, suggesting potential applications in treating infections .
Table 1: Biological Activity Summary
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine ring can significantly influence its potency and selectivity against various biological targets.
Key Observations:
- Substituent Effects : The presence of methylsulfonyl and phenyl groups enhances the compound's ability to interact with target enzymes.
- Potency Comparison : Compounds with similar structures but different substitutions have shown varying degrees of activity against COX enzymes and cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for N,4-dimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine, and what parameters influence yield and purity?
The synthesis of pyridinamine derivatives typically involves nucleophilic substitution or coupling reactions. For example, sulfonyl-containing compounds are often synthesized via reactions between sulfonyl chlorides and amine intermediates under basic conditions . Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency due to their ability to stabilize charged intermediates .
- Temperature : Reactions are often conducted at reflux (e.g., 80–120°C) to accelerate kinetics while avoiding decomposition .
- Catalysts : Bases such as potassium carbonate or sodium hydride are critical for deprotonation and facilitating nucleophilic attack .
Yield optimization may require iterative adjustments to stoichiometry and reaction time.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions, particularly distinguishing methylsulfonyl and phenyl groups .
- X-ray crystallography : Resolves molecular conformation, including dihedral angles between the pyridinamine core and substituents. For example, deviations in phenyl ring coplanarity (e.g., 12.8° dihedral angles) can be quantified .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound in different assays?
Discrepancies in bioactivity data (e.g., inhibitory potency in enzyme vs. cell-based assays) may arise from:
- Solubility differences : Poor aqueous solubility can reduce apparent activity. Quantitative solubility studies (e.g., mg/mL in PBS or DMSO) are critical .
- Metabolic stability : Hepatic microsome assays or LC-MS-based metabolite profiling can identify degradation products that alter activity .
- Off-target effects : Use selectivity panels (e.g., kinase profiling) to rule out non-specific interactions .
Q. What strategies are recommended for establishing structure-activity relationships (SAR) for derivatives of this compound?
SAR studies require systematic modifications:
- Core substitutions : Replace the methylsulfonyl group with alternative sulfonamides or sulfonic esters to assess steric/electronic effects .
- Phenyl ring derivatives : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to modulate binding affinity .
- Quantitative SAR (QSAR) : Computational modeling (e.g., DFT or molecular docking) can predict bioactivity trends and guide synthesis .
Q. How can crystallographic data explain conformational flexibility and its impact on biological interactions?
X-ray structures reveal intramolecular interactions influencing binding:
- Hydrogen bonding : For example, N–H⋯N bonds stabilize specific conformations, as seen in pyrimidine derivatives with 6-membered hydrogen-bonded rings .
- C–H⋯π interactions : These weak bonds between methyl groups and aromatic rings (e.g., phenyl or pyridinamine cores) can enhance ligand-receptor affinity .
- Torsional angles : Dihedral angles >80° between the pyridinamine core and substituents may reduce target engagement .
Q. What experimental designs are effective for analyzing conflicting solubility and stability data?
- For solubility : Use shake-flask methods with HPLC-UV quantification across solvents (water, ethanol, DMSO) .
- Stability studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolysis or oxidation products .
- pH-dependent stability : Assess compound integrity in buffers (pH 1–10) to simulate physiological conditions .
Methodological Guidance
Q. How should researchers optimize reaction conditions for scaling up synthesis?
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, solvent ratio, and catalyst loading .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization (e.g., ethanol/water) improves purity .
- In-line analytics : FTIR or Raman spectroscopy monitors reaction progress in real time, reducing byproduct formation .
Q. What computational tools are recommended for predicting physicochemical properties?
- LogP and solubility : Software like ACD/Labs or SwissADME estimates partition coefficients and solubility profiles .
- pKa prediction : Tools such as MarvinSketch calculate ionization states relevant to bioavailability .
- Molecular dynamics : Simulate membrane permeability or protein-ligand binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
